molecular formula C22H28N2O4S B4617923 6-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID

6-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID

Cat. No.: B4617923
M. Wt: 416.5 g/mol
InChI Key: BUMRHLINJSWVEU-UHFFFAOYSA-N
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Description

6-[({3-[(Cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopropylamino group, a tetrahydrobenzothiophene ring, and a cyclohexene carboxylic acid moiety. Its intricate molecular architecture makes it an interesting subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[({3-[(Cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylamino Group: This step involves the reaction of cyclopropylamine with a suitable carbonyl compound under acidic or basic conditions to form the cyclopropylamino group.

    Construction of the Tetrahydrobenzothiophene Ring: This can be achieved through a series of cyclization reactions, often involving sulfur-containing reagents and catalysts.

    Attachment of the Cyclohexene Carboxylic Acid Moiety: This step typically involves the reaction of a cyclohexene derivative with a carboxylic acid precursor under conditions that promote esterification or amidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of high-throughput screening techniques, advanced catalytic systems, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-[({3-[(Cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[({3-[(Cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 6-[({3-[(Cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-[({3-[(Cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

6-[[3-(cyclopropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-11-9-15(16(22(27)28)10-12(11)2)19(25)24-21-18(20(26)23-13-7-8-13)14-5-3-4-6-17(14)29-21/h13,15-16H,3-10H2,1-2H3,(H,23,26)(H,24,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMRHLINJSWVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CC4)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
6-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID
Reactant of Route 3
6-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID
Reactant of Route 4
6-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID
Reactant of Route 5
6-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID
Reactant of Route 6
6-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]-3,4-DIMETHYL-3-CYCLOHEXENE-1-CARBOXYLIC ACID

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